NC-III-49-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NC-III-49-1 is a potent bivalent bromodomain and extraterminal domain (BET) inhibitor. It shows significant binding potential for several BRD4 and BRDT isoforms, with dissociation constant (Kd) values ranging from 0.095 nM to 5.5 nM . This compound exhibits antiproliferative activity and decreases the expression of c-Myc .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NC-III-49-1 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed .
Industrial Production Methods
Industrial production methods for this compound are also proprietary. it is known that the compound is produced under stringent conditions to ensure high purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
NC-III-49-1 primarily undergoes binding interactions with bromodomain and extraterminal domain proteins. It does not typically undergo common chemical reactions such as oxidation, reduction, or substitution .
Common Reagents and Conditions
The primary reagents involved in the synthesis of this compound are specific to its synthetic route and include various organic solvents and catalysts .
Major Products Formed
The major product formed from the synthesis of this compound is the compound itself, with high purity and specific binding properties .
Aplicaciones Científicas De Investigación
NC-III-49-1 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study bromodomain and extraterminal domain proteins
Biology: Investigated for its role in regulating gene expression and cellular proliferation
Medicine: Explored for its potential therapeutic applications in cancer treatment due to its antiproliferative properties
Industry: Utilized in the development of new therapeutic agents targeting bromodomain and extraterminal domain proteins
Mecanismo De Acción
NC-III-49-1 exerts its effects by binding to bromodomain and extraterminal domain proteins, specifically BRD4 and BRDT isoforms. This binding inhibits the interaction of these proteins with acetylated lysine residues on histones, leading to decreased expression of c-Myc and subsequent antiproliferative effects .
Comparación Con Compuestos Similares
Similar Compounds
JQ1: Another bromodomain and extraterminal domain inhibitor with similar binding properties but different chemical structure
I-BET762: A selective inhibitor of bromodomain and extraterminal domain proteins with distinct pharmacokinetic properties
Uniqueness
NC-III-49-1 is unique due to its bivalent binding mode, which confers increased potency and selectivity for BRDT isoforms compared to other inhibitors .
Propiedades
Fórmula molecular |
C44H50N4O11S2 |
---|---|
Peso molecular |
875.0 g/mol |
Nombre IUPAC |
N-[4-[2-[2-[2-[2-[4-(ethylsulfonylamino)-2-(2-methyl-1-oxoisoquinolin-4-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-(2-methyl-1-oxoisoquinolin-4-yl)phenyl]ethanesulfonamide |
InChI |
InChI=1S/C44H50N4O11S2/c1-5-60(51,52)45-31-15-17-41(37(27-31)39-29-47(3)43(49)35-13-9-7-11-33(35)39)58-25-23-56-21-19-55-20-22-57-24-26-59-42-18-16-32(46-61(53,54)6-2)28-38(42)40-30-48(4)44(50)36-14-10-8-12-34(36)40/h7-18,27-30,45-46H,5-6,19-26H2,1-4H3 |
Clave InChI |
VGOFJMULWAVDMV-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)NC1=CC(=C(C=C1)OCCOCCOCCOCCOC2=C(C=C(C=C2)NS(=O)(=O)CC)C3=CN(C(=O)C4=CC=CC=C43)C)C5=CN(C(=O)C6=CC=CC=C65)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.